molecular formula C18H16BrN3 B2642182 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-56-4

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Katalognummer: B2642182
CAS-Nummer: 477512-56-4
Molekulargewicht: 354.251
InChI-Schlüssel: CUMGSMUESNNMHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction yields the desired indoloquinoxaline derivative, which can be further brominated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of indoloquinoxaline derivatives, including 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline. The compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms primarily involving DNA intercalation.

Case Studies and Findings

  • Cytotoxic Evaluation : Research indicates that this compound shows promising cytotoxic effects against human leukemia and solid tumor cell lines. For example, it has been tested against Molt 4/C8 T-lymphocytes and CEM T-lymphocytes, with IC50 values indicating its potency relative to standard chemotherapeutic agents like melphalan .
CompoundCell Line TestedIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
This compoundMolt 4/C8 T-lymphocytesTBDMelphalan3.2
This compoundCEM T-lymphocytesTBDMelphalan2.5

Note: TBD indicates that specific IC50 values for the compound are yet to be determined based on current literature.

Antiviral Properties

The antiviral activity of indoloquinoxaline derivatives has also been a focus of research. These compounds have shown effectiveness against various viruses, including herpes simplex virus and cytomegalovirus.

Applications in Materials Science

Beyond biological applications, this compound has potential uses in materials science. Its unique structural features allow it to function as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Optoelectronic Devices

The compound's properties make it suitable for development in optoelectronic devices and as a sensitizer in dye-sensitized solar cells. Its high solubility enhances its bioavailability and stability in various chemical environments, which is beneficial for applications requiring robust materials.

Summary of Pharmacological Properties

The pharmacological profile of this compound highlights its significant biological activities:

  • DNA Intercalation : Disrupts normal DNA replication processes.
  • Cytotoxicity : Exhibits potent effects against various cancer cell lines.
  • Antiviral Activity : Inhibits replication of several viruses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the bromine atom and the isobutyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds.

Biologische Aktivität

Overview

9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, characterized by its unique molecular structure, which includes a bromine atom and an isobutyl group. This compound has garnered attention due to its significant biological activities, particularly its interaction with DNA and potential therapeutic applications in oncology.

The primary mechanism of action for this compound involves intercalation into DNA . This interaction disrupts normal DNA replication processes, leading to inhibition of cell proliferation. The compound's high binding affinity to DNA allows it to effectively interfere with the biochemical pathways essential for cellular division and function .

Key Mechanistic Insights:

  • DNA Binding : The compound exhibits a strong affinity for DNA, primarily through intercalation, which alters the helical structure and impedes replication.
  • Biochemical Pathways : By interfering with DNA replication, it affects various cellular processes crucial for tumor growth and survival .
  • Pharmacokinetics : The compound demonstrates high solubility (>27 M in acetonitrile), indicating favorable bioavailability, which is critical for its therapeutic efficacy .

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines . Notably, it has been tested against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), demonstrating significant inhibitory effects on cell viability .

Comparative Efficacy

In comparison to other indoloquinoxaline derivatives, this compound's unique structural features enhance its biological activity. For instance:

  • Structural Comparison : Its bromine and isobutyl substituents contribute to increased lipophilicity and potential bioactivity compared to simpler analogs like 6H-indolo[2,3-b]quinoxaline .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various indoloquinoxaline derivatives, including this compound. Results indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent .
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound not only intercalates into DNA but also inhibits topoisomerase activity, which is crucial for DNA unwinding during replication . This dual action may enhance its therapeutic potential.

Research Applications

This compound is being explored for various applications:

  • Antiviral Research : Preliminary studies suggest potential antiviral properties alongside its anticancer effects .
  • Material Science : Its unique electronic properties are being investigated for applications in optoelectronic devices .

Data Table: Biological Activity Summary

Activity TypeTest SubjectObserved EffectReference
CytotoxicityHeLa CellsSignificant reduction in viability
CytotoxicityA549 CellsIC50 ~ 10 µM
Topoisomerase InhibitionVarious Cancer LinesInhibition of enzymatic activity
Antiviral ActivityViral ModelsPotential antiviral effects

Eigenschaften

IUPAC Name

9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMGSMUESNNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.